N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic organic compound characterized by a benzimidazole moiety linked via a propyl chain to a partially saturated cyclohepta[c]pyrazole ring system. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzimidazole and pyrazole motifs are prevalent, such as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N5O/c25-19(18-13-7-2-1-3-8-14(13)23-24-18)20-12-6-11-17-21-15-9-4-5-10-16(15)22-17/h4-5,9-10H,1-3,6-8,11-12H2,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
LBAMRVVVZKHWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cycloheptane Ring Formation
The cyclohepta[c]pyrazole skeleton is synthesized via intramolecular cyclization of a pre-functionalized hydrazine derivative. A representative protocol involves:
-
Knoevenagel condensation : Reaction of cycloheptanone with malononitrile to form α,β-unsaturated nitrile intermediates.
-
Hydrazine cyclization : Treatment with hydrazine hydrate in ethanol under reflux to yield the pyrazole ring.
Reaction Conditions :
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Temperature: 80–100°C.
-
Catalyst: Piperidine (for Knoevenagel step).
Yield : 60–75% after purification by silica gel chromatography.
Functionalization at the Pyrazole C3 Position
The carboxamide group is introduced via nucleophilic acyl substitution :
-
Chlorination : Treatment of pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Aminolysis : Reaction with ammonium hydroxide or primary amines to yield the carboxamide.
Optimization Note :
-
Excess SOCl₂ (1.5 equiv) ensures complete conversion to the acyl chloride.
-
Aminolysis at 0–5°C minimizes side reactions.
Synthesis of the Benzimidazole-Propyl Side Chain
Benzimidazole Synthesis
Benzimidazole is prepared via condensation of o-phenylenediamine with carboxylic acid derivatives :
-
Acid-catalyzed cyclization : Reaction with formic acid or trimethylorthoformate under reflux.
-
Alternative method : Use of carbon disulfide (CS₂) and iodine for oxidative cyclization.
Reaction Conditions :
Propyl Linker Installation
The propyl chain is introduced via alkylation :
-
N-Alkylation : Treatment of benzimidazole with 1-bromo-3-chloropropane in the presence of NaH.
-
Nucleophilic substitution : Replacement of the chloride with an amine group using aqueous ammonia.
Key Considerations :
-
Steric hindrance at the benzimidazole N1 position requires excess alkylating agent (2.5 equiv).
-
Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) ensures complete substitution.
Final Coupling and Purification
Amide Bond Formation
The benzimidazole-propyl amine is coupled to the pyrazole-3-carboxamide via EDCl/HOBt-mediated amidation :
-
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
-
Reaction with the amine in anhydrous DMF at room temperature.
Reaction Table :
| Component | Quantity (mmol) | Equiv | Conditions |
|---|---|---|---|
| Pyrazole-3-carboxylic acid | 10.0 | 1.0 | EDCl (1.2), HOBt (1.1) |
| Benzimidazole-propylamine | 10.5 | 1.05 | DMF, 25°C, 12 h |
| Yield | 82% |
Purification and Characterization
Purification :
-
Column chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH 95:5 to 90:10).
-
Recrystallization : Ethanol/water (4:1) to isolate white crystalline solid.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 4H, benzimidazole-H), 3.89 (t, 2H, propyl-CH₂), 2.75–1.45 (m, 10H, cycloheptane-H).
-
HRMS : [M+H]⁺ calc. 422.2084, found 422.2087.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization steps:
Solid-Phase Synthesis
Immobilization of the pyrazole core on Wang resin enables iterative coupling steps, though yields are lower (50–60%).
Industrial-Scale Production Considerations
Cost-Efficiency Metrics :
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Cycloheptane cyclization | Catalyst loading | Recyclable Lewis acids (e.g., ZnCl₂) |
| Amidation | EDCl/HOBt cost | Replace with T3P® reagent |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes . The compound may also act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
This compound (C₂₂H₂₅N₅O₂S, MW 423.53) shares a benzimidazole-propyl-carboxamide backbone but replaces the cyclohepta[c]pyrazole with an oxazolo[5,4-b]pyridine system. Key differences include:
- Heterocyclic Core : The oxazolo-pyridine introduces oxygen into the aromatic system, altering electron distribution and hydrogen-bonding capacity compared to the nitrogen-rich pyrazole.
- Substituents : A methylsulfanyl group on the propyl chain may influence lipophilicity (logP) and metabolic stability (e.g., susceptibility to oxidation) compared to the unsubstituted propyl chain in the target compound.
1,5-Diarylpyrazole Carboxamides
Compounds like those synthesized in feature simpler pyrazole cores without fused cycloheptane rings. For example, N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide derivatives exhibit:
- Synthetic Methodology : These compounds are synthesized via EDCI/HOBt-mediated coupling, a method that could also apply to the target compound’s carboxamide formation. However, the cyclohepta[c]pyrazole core in the target compound likely requires additional steps, such as cyclization or hydrogenation, increasing synthetic complexity .
Physicochemical and Pharmacokinetic Implications
A comparative analysis of key properties is summarized below:
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C23H24N8
- Molecular Weight : 412.49 g/mol
- CAS Number : 139223-26-0
The compound features a complex structure that includes a benzimidazole moiety and a pyrazole ring, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For example:
These results suggest that the compound effectively inhibits cancer cell proliferation.
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that may be beneficial in treating inflammatory diseases:
- In a study evaluating various pyrazole derivatives, it was noted that compounds similar in structure to this compound demonstrated significant inhibition of inflammatory markers in vitro .
The biological activity of this compound is likely attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and survival pathways.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have been published regarding the efficacy of this compound:
- Study on MCF7 Cells : A research team observed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .
- Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in reduced swelling and inflammatory cytokine levels compared to controls .
Summary Table of Biological Activity
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including condensation of benzimidazole derivatives with functionalized pyrazole precursors. Key steps may involve:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres.
- Cyclization : Acid- or base-catalyzed ring closure to form the hexahydrocyclohepta[c]pyrazole core.
Optimization strategies include: - Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization for >95% purity .
Basic: Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify bond connectivity and stereochemistry.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
For intermediates, FT-IR can monitor functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: What preliminary assays are recommended to evaluate this compound's biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Dose-response studies (IC₅₀ determination) using fluorogenic substrates.
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) to calculate Kᵢ values.
- Cytotoxicity profiling : MTT assays in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to establish selectivity .
Advanced: How can computational methods optimize synthesis and predict biological interactions?
- Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states to identify energetically favorable pathways.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs.
- ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How should researchers address discrepancies in reported biological activity data?
- Model standardization : Use isogenic cell lines or standardized animal models (e.g., C57BL/6 mice) to reduce variability.
- Dose recalibration : Adjust concentrations based on pharmacokinetic profiles (e.g., plasma protein binding assays).
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
Advanced: What statistical experimental design approaches minimize trial-and-error in synthesis optimization?
- Factorial design : 2⁴ factorial experiments to screen variables (temperature, solvent, catalyst, time).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between variables and yield.
- Taguchi methods : Signal-to-noise ratios to identify robust conditions against noise factors (e.g., humidity) .
Advanced: How does stereochemistry influence biological interactions, and what methods resolve stereoisomers?
- Impact : Enantiomers may exhibit divergent binding kinetics (e.g., R-form inhibits COX-2, S-form is inactive).
- Resolution techniques :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- X-ray crystallography : Single-crystal analysis to assign absolute configurations .
Advanced: What mechanistic studies elucidate the compound's role in enzyme inhibition?
- Kinetic assays : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.
- Molecular Dynamics (MD) simulations : 100-ns trajectories to analyze ligand-receptor stability (e.g., RMSD/RMSF plots) .
Advanced: How can researchers validate target engagement in cellular models?
- Chemical proteomics : SILAC-based affinity pull-downs to identify binding partners.
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in WT vs. KO cells.
- Fluorescence polarization : Track compound localization in live cells using BODIPY-labeled analogs .
Advanced: What strategies mitigate off-target effects in preclinical studies?
- Selectivity profiling : Kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding.
- Proteome mining : Thermal shift assays (TSA) across 1,000+ human proteins.
- Metabolomic profiling : LC-MS/MS to detect pathway perturbations (e.g., TCA cycle intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
